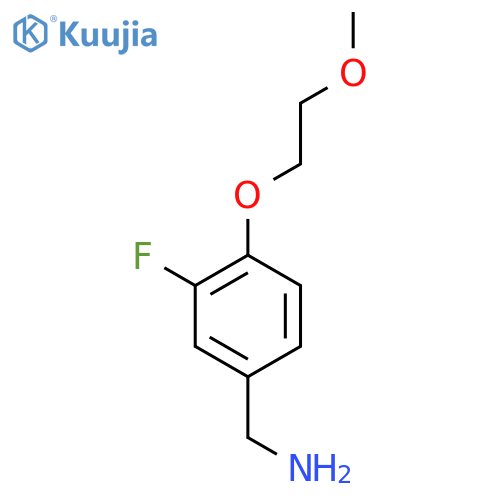

Cas no 1039873-12-5 ((3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine)

1039873-12-5 structure

商品名:(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine

CAS番号:1039873-12-5

MF:C10H14FNO2

メガワット:199.222066402435

CID:4787527

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine

- (3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine

-

- インチ: 1S/C10H14FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3

- InChIKey: CNHJHPYOVJOBHC-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(CN)C=CC=1OCCOC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 157

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 44.5

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 299.4±35.0 °C at 760 mmHg

- フラッシュポイント: 203.3±31.5 °C

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F183010-250mg |

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine |

1039873-12-5 | 250mg |

$ 465.00 | 2022-06-02 | ||

| Fluorochem | 214544-1g |

3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine |

1039873-12-5 | 1g |

£305.00 | 2022-03-01 | ||

| TRC | F183010-500mg |

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine |

1039873-12-5 | 500mg |

$ 770.00 | 2022-06-02 |

(3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1039873-12-5 ((3-Fluoro-4-(2-methoxyethoxy)phenyl)methanamine) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量